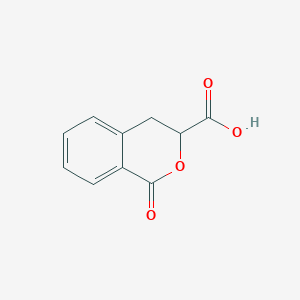

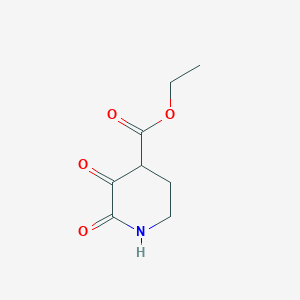

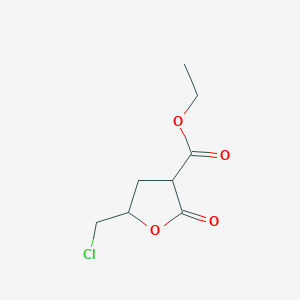

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (CMTO) is a cyclic ether derivative of 5-chloromethyl-2-oxotetrahydrofuran-3-carboxylic acid (CMTC). It is a colorless liquid with a boiling point of 115-116°C, a melting point of -93°C, and a density of 1.07 g/cm3. CMTO is a versatile reagent for a variety of chemical transformations, including the synthesis of carboxylic acids, lactones, and other functionalized compounds. CMTO is known to be a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Conversion of Plant Biomass to Furan Derivatives

Research has highlighted the significant role of furan derivatives, obtained from plant biomass, in the creation of new generations of polymers and functional materials. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its further processed forms, demonstrate potential as renewable feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources. This shift could lead to more sustainable production methods for monomers, polymers, and various other chemicals used widely across industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Electrochemical Surface Finishing and Energy Storage

Advancements in electrochemical technologies using room-temperature ionic liquids (RTILs) for electroplating and energy storage demonstrate the utility of haloaluminate ionic liquids in industrial applications. This research indicates a growing interest in the use of RTILs for more efficient and environmentally friendly electrochemical processes, which could be relevant for the application and processing of compounds like Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Organic Synthesis and Fine Chemical Production

The use of biomass-derived chemicals in organic synthesis opens up pathways for producing fine chemicals, utilizing renewable resources. 5-Hydroxymethylfurfural (HMF), for example, is highlighted for its versatility in organic synthesis, serving as a building block for various fine chemicals. This approach aligns with the potential use of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate in synthesizing complex molecules and materials, contributing to the development of sustainable and innovative chemical processes (Fan, Verrier, Queneau, & Popowycz, 2019).

Dehydration of Sugars to Furan Derivatives

The process of converting sugars to furan derivatives, such as 5-Hydroxymethylfurfural (5-HMF) and furfural, underlines the importance of selecting appropriate solvents and conditions for maximizing yields and product quality. This research is relevant for understanding the chemical transformations and industrial applications of furan derivatives, potentially including the synthesis and application of Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate (Esteban, Vorholt, & Leitner, 2020).

Mécanisme D'action

Target of Action

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate is a complex organic compoundIt’s known that chloromethyl groups in similar compounds can interact with dna in the presence of topoisomerase i, leading to increased tumor activity .

Mode of Action

It’s known that chloromethyl groups in similar compounds can react with dna in the presence of topoisomerase i . This interaction can lead to changes in the DNA structure, potentially affecting gene expression and cellular function.

Biochemical Pathways

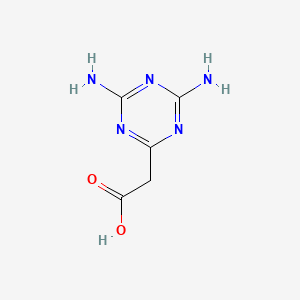

It’s known that similar compounds can be employed for the synthesis of a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction il-2/il-2rα .

Pharmacokinetics

It’s known that similar compounds have high gi absorption and are bbb permeant .

Result of Action

It’s known that similar compounds can have antiproliferative effects on certain cancer cell lines .

Action Environment

It’s known that similar compounds can undergo chloromethylation reactions catalyzed by zinc iodide in dichloromethane under mild conditions .

Propriétés

IUPAC Name |

ethyl 5-(chloromethyl)-2-oxooxolane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-2-12-7(10)6-3-5(4-9)13-8(6)11/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMJQRNPBNDMAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(OC1=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278428 |

Source

|

| Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |

CAS RN |

5406-65-5 |

Source

|

| Record name | NSC7289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.